molecular formula C18H22O2 B1673224 Hexestrol CAS No. 84-16-2

Hexestrol

Cat. No. B1673224
CAS RN: 84-16-2
M. Wt: 270.4 g/mol
InChI Key: PBBGSZCBWVPOOL-HDICACEKSA-N
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Description

Hexestrol is a nonsteroidal synthetic estrogen . It has a strong affinity for estrogen receptors that are overexpressed in some types of cancers . When conjugated with a neoplastic drug, hexestrol may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors .


Synthesis Analysis

Hexestrol can be synthesized through the catalyzed-Grignard coupling of anethole hydrobromide . A selective one-step access to fluoroalkylated hexestrol derivatives, nonsteroidal estrogens, is achieved in good to excellent isolated yields under organophotoredox conditions by using the stable and easy to handle Langlois reagent .


Chemical Reactions Analysis

Hexestrol can undergo various chemical reactions. For instance, it can be used to create fluoroalkylated hexestrol derivatives under organophotoredox conditions . Also, it can be used in the synthesis of hexestrol derivatives .


Physical And Chemical Properties Analysis

Hexestrol has a molecular weight of 270.4 g/mol and a chemical formula of C18H22O2 . It has a density of 1.1±0.1 g/cm3, a boiling point of 399.5±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

1. Impact on Oocyte Quality

  • Summary of Application : Hexestrol (HES) is a synthetic non-steroidal estrogen that was widely used illegally to boost the growth rate in livestock production and aquaculture. This study aimed to understand the potential mechanisms regarding how HES affects female ovarian function .
  • Methods of Application : The researchers assessed oocyte quality by examining the critical events during oocyte maturation .
  • Results : HES has an adverse effect on oocyte quality, indicated by the decreased capacity of oocyte maturation and early embryo development competency. Specifically, HES-exposed oocytes exhibited aberrant microtubule nucleation and spindle assembly, resulting in meiotic arrest .

2. Detection of Phenolic Oestrogens

  • Summary of Application : A novel electrochemical immunosensor based on the successful preparation of a hexestrol (HEX) monoclonal antibody was successfully constructed to detect four phenolic oestrogens .
  • Methods of Application : An innovative strategy to design the HEX monoclonal antibody/mercapto acetic acid (MACA)/nanogold immunosensor was developed by combining a nanosized effect, self-assembly and specific immune technology .
  • Results : The differential pulse voltammetry (DPV) response for four phenolic oestrogens was in the order BPA > DE > HEX > DES with detection limits of 0.037, 0.047, 0.052 and 0.060 ng mL −1, respectively .

3. Detection in Environmental Samples

  • Summary of Application : This study aimed to develop a simple, rapid, and efficient analytical method for the simultaneous determination of trace hexestrol, nonylphenol, and bisphenol A in lake water and milk samples .

Safety And Hazards

Hexestrol is classified as a Category 1A carcinogen . It may cause cancer and exposure should be minimized via use of proper personal protective equipment and careful attention to all special instructions and safety precautions . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and ensure adequate ventilation .

properties

IUPAC Name

4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol
Source PubChem
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InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PBBGSZCBWVPOOL-HDICACEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O
Source PubChem
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Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID2022381
Record name Hexestrol
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Molecular Weight

270.4 g/mol
Source PubChem
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Solubility

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS
Record name HEXESTROL
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Mechanism of Action

...INCR IN SYNTHESIS OF VARIOUS TYPES OF RNA & PROTEIN...STIMULATION OF DNA SYNTHESIS... IT IS NOT CLEAR WHETHER PROMINENT...STIMULATION OF RNA SYNTHESIS IS RESULT OF INCR RNA POLYMERASE ACTIVITY, INCR CHROMATIN TEMPLATE ACTIVITY, ALTERED NUCLEAR TRANSPORT PHENOMENA, OR COMBINATIONS THEREOF. /ESTROGENS/, ...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/, ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/
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Product Name

meso-Hexestrol

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC, WHITE CRYSTALLINE POWDER

CAS RN

84-16-2, 5635-50-7
Record name Hexestrol
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Record name (R*,S*)-4,4'-(1,2-diethylethylene)bis(phenol)
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Melting Point

185-188 °C, CRYSTALS; MP: 137-139 °C /DIACETATE/, CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/
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Synthesis routes and methods

Procedure details

3,4-bis(4-hydroxyphenyl) hexane; 3,3bis(4-hydroxyphenyl)pentane; 2,2-bis(4-hydroxyphenyl) propane; 2,2-bis(4-hydroxyphenyl) styrene; 1,2-bis(2-ethyl-4-hydroxyphenyl)ethane, 1,2-bis(2-ethyl-3-hydroxyphenyl) ethane; dienestrol (3,4-bis(4-hydroyphenyl)-2,4-hexadiane); 3,5-bis(4-hydroxyphenyl) heptane; 1,4-bis(4-hydroxyphenyl)-butane, 1,3-bis(4-hydroxyphenyl) propane, 2,2-bis (3-fluoro-4-hydroxyphenyl) propane, 2,2-bis(4-hydroxyphenyl)-3'-methyl styrene, 2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene and 2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene.
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2,2-bis (3-fluoro-4-hydroxyphenyl) propane
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[Compound]
Name
2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
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[Compound]
Name
2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
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Reaction Step Five
[Compound]
Name
2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
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2,2-bis(4-hydroxyphenyl) styrene
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Reaction Step Nine
Name
1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
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0 (± 1) mol
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Reaction Step Ten
Name
1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
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3,5-bis(4-hydroxyphenyl) heptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexestrol
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Hexestrol
Reactant of Route 3
Hexestrol
Reactant of Route 4
Hexestrol
Reactant of Route 5
Hexestrol
Reactant of Route 6
Hexestrol

Citations

For This Compound
5,600
Citations
JG Liehr, AM Ballatore, BB Dague… - Chemico-biological …, 1985 - Elsevier
… was not detectable as a hexestrol metabolite in vivo. The reactivity of 3… hexestrol carcinogenicity. Horseradish peroxidase catalyzed the oxidation of 3’-hydroxyhexestrol to 3’,4’-hexestrol …
Number of citations: 41 www.sciencedirect.com
Y INAMORI, T KOBAYASHI, M OGAWA… - Chemical and …, 1988 - jstage.jst.go.jp
… Phytogrowth—Inhibitory Activity of Hexestrol As shown in Table II, hexestrol showed inhibitory activity on the root of two kinds of plants even at the low concentration of 50 ppm. The …
Number of citations: 10 www.jstage.jst.go.jp
JS Ersner, B Mann, B Zamostien - The Journal of Clinical …, 1944 - academic.oup.com
… Hexestrol in oil was used in the first part of the study; both hexestrol in oil and an aqueous suspension of hexestrol were used in the latter part of the study. Initial dosage was gauged …
Number of citations: 3 academic.oup.com
KJ Karnaky - The Journal of Clinical Endocrinology, 1943 - academic.oup.com
… duce uterine bleeding with hexestrol, as occurs with diethylstilbestrol, and that we could control 89 per cent of the menopause cases with hexestrol, we believe hexestrol should be used …
Number of citations: 6 academic.oup.com
HY Aboul-Enein, EA Lotfi, ME Mohamed - Analytical Profiles of Drug …, 1982 - Elsevier
Publisher Summary This chapter provides an overview of hexestrol. It discusses the nomenclature, formulae, molecular weight, and elemental composition of hexestrol, and reviews its …
Number of citations: 0 www.sciencedirect.com
K SISIDO, H NOZAKI, H KUYAMA - The Journal of Organic …, 1949 - ACS Publications
… Since the pairs, hexestrol and diethylstilbestrol as well as 2,3-bis-(p-hydroxyo-tolyl) butane (6) and … Allowing for recovered anethole the yield of hexestrol dimethyl ether was 25%. When …
Number of citations: 10 pubs.acs.org
TR Bates, M Gibaldi, JL Kanig - Journal of Pharmaceutical …, 1966 - Wiley Online Library
Data on the micellar solubilization of the poorly water‐soluble drugs, griseofulvin, hexestrol, and glutethimide, in 0–0.6 M aqueous solutions of the sodium salts of cholic, desoxycholic, …
Number of citations: 166 onlinelibrary.wiley.com
CM Weeks, S Pokrywiecki, W Duax - Acta Crystallographica Section …, 1973 - scripts.iucr.org
… The structural formula for (+)-hexestrol is shown in Fig. 1. The interatomic distances and valency angles among non-hydrogen atoms are given in Table 2, and there are no unusual …
Number of citations: 13 scripts.iucr.org
H Tobioka, R Kawashima - Journal of Animal Science, 1985 - academic.oup.com
Four young (23 kg body weight) and two mature wethers (52 and 92 kg body weight) were subcutaneously injected with hexestrol (HX) or HX dicaprylate (HX-D) and killed 41 d later. …
Number of citations: 5 academic.oup.com
R Goswami, SG Harsy, DF Heiman… - Journal of Medicinal …, 1980 - ACS Publications
We have synthesized as potential imaging agents for human breasttumors a series of hexestrol analogues bearing the halogens fluorine, chlorine, bromine, and iodine at the terminus …
Number of citations: 41 pubs.acs.org

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